
3,4-Bis(phenylsulfanyl)but-3-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Bis(phenylsulfanyl)but-3-en-1-ol is an organic compound with the molecular formula C16H16OS2 This compound features a buten-1-ol backbone substituted with phenylsulfanyl groups at the 3 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(phenylsulfanyl)but-3-en-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a Wittig reaction followed by a thiol-ene reaction. The Wittig reaction forms the buten-1-ol backbone, and the thiol-ene reaction introduces the phenylsulfanyl groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Bis(phenylsulfanyl)but-3-en-1-ol can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl groups.
Substitution: The phenylsulfanyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: The corresponding hydrocarbon without the phenylsulfanyl groups.
Substitution: Products with different functional groups replacing the phenylsulfanyl groups.
Aplicaciones Científicas De Investigación
3,4-Bis(phenylsulfanyl)but-3-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3,4-Bis(phenylsulfanyl)but-3-en-1-ol involves its interaction with specific molecular targets. The phenylsulfanyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Phenylsulfanyl)-4-penten-1-ol
- 3-[(Phenylsulfanyl)methyl]-3-buten-1-ol
Uniqueness
3,4-Bis(phenylsulfanyl)but-3-en-1-ol is unique due to the presence of two phenylsulfanyl groups at specific positions on the buten-1-ol backbone. This structural feature imparts distinct chemical properties and reactivity compared to similar compounds.
Propiedades
Número CAS |
137540-64-8 |
|---|---|
Fórmula molecular |
C16H16OS2 |
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
3,4-bis(phenylsulfanyl)but-3-en-1-ol |
InChI |
InChI=1S/C16H16OS2/c17-12-11-16(19-15-9-5-2-6-10-15)13-18-14-7-3-1-4-8-14/h1-10,13,17H,11-12H2 |
Clave InChI |
PVOQBZUATYYNMU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SC=C(CCO)SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


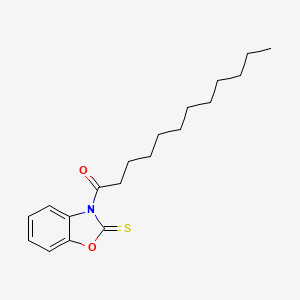
![Trichloro{2-[(undec-10-ene-6,8-diyn-1-yl)oxy]ethyl}silane](/img/structure/B14265946.png)
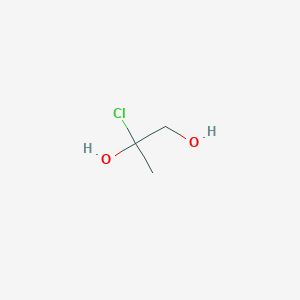
![[1,2,3]Diazaphospholo[1,5-a]pyridine](/img/structure/B14265950.png)
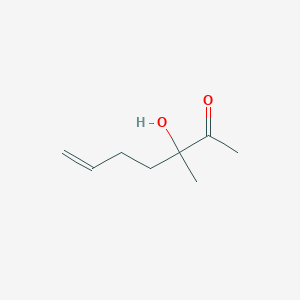
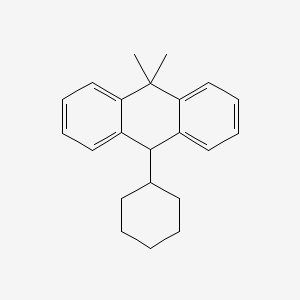
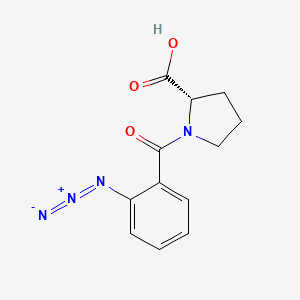

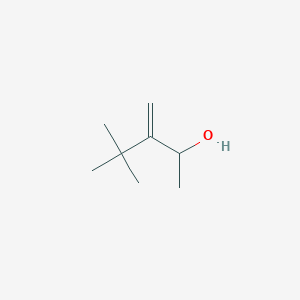
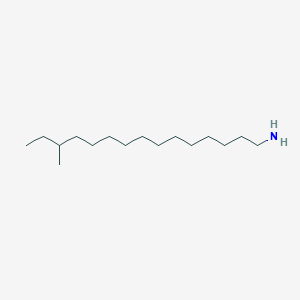

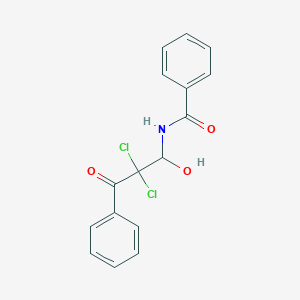
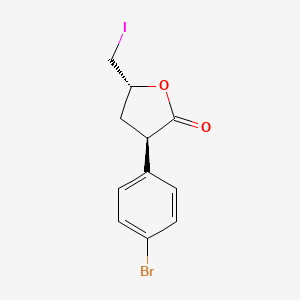
![N,N'-{Ditellane-1,2-diylbis[(2,1-phenylene)methylene]}bis(N-methylmethanamine)](/img/structure/B14265989.png)
